

Comparative Guide: Melting Point & Properties of Nitroindene Isomers

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Compound of Interest

Compound Name: 4-nitro-1H-indene

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Executive Summary

Nitroindenes are critical bicyclic aromatic scaffolds used in the synthesis of bioactive indanes, functionalized polymers, and mutagenicity standards. Unlike simple nitrobenzenes, nitroindenes exhibit complex behavior due to the presence of the reactive cyclopentadiene ring.

The position of the nitro group significantly influences the melting point (MP), solubility, and tautomeric stability of the isomer.

- 2-Nitroindene is the most thermally stable and commonly isolated isomer (MP ~140 °C).
- 1-Nitroindene and 3-Nitroindene are linked via rapid prototropic tautomerism, complicating isolation.
- 5-Nitroindene and 6-Nitroindene are often confused due to numbering shifts during synthesis from indanones; distinguishing them requires rigorous NMR analysis.

Physicochemical Data Comparison

The following data aggregates experimental values from spectroscopic and synthetic literature.

Isomer	Melting Point (°C)	Appearance	Stability & Tautomerism
1-Nitroindene	116 – 117 °C	Yellow needles	Unstable. Kinetic product. Readily tautomerizes to 3-nitroindene in non-polar solvents.
2-Nitroindene	139 – 140 °C	Bright yellow solid	High Stability. The nitro group on the vinyl carbon (C2) is conjugated and sterically unhindered.
3-Nitroindene	See Note 1	Yellow solid	Thermodynamic Product. The tautomeric partner of 1-nitroindene. ^[1] Often co-isolated.
4-Nitroindene	Not well characterized	--	Less common; synthesis typically yields derivatives (e.g., diones).
5-Nitroindene	87 °C	White/Pale yellow solid	Stable. Formed via reduction/dehydration of 6-nitro-1-indanone (note numbering shift).
6-Nitroindene	Liq. / Low melt	Oil or semi-solid	Known mutagen. Often isolated as an oil or low-melting solid; less crystalline than the 5-isomer.

7-Nitroindene	130 °C (decomp)	Yellow solid	Stable. High melting point due to proximity to the ring junction affecting packing.
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> Note 1: Literature often cites the 116–117 °C value for "1-nitroindene," but due to rapid tautomerization, this solid may represent the equilibrium mixture or the stabilized aci-nitro form depending on the solvent used for recrystallization (typically ethanol).

Structural Analysis & Synthesis Logic

A. The 1,3-Prototropic Shift (1- vs 3-Nitroindene)

The most chemically significant feature of the nitroindene system is the acidity of the C1 protons. In 1-nitroindene, the nitro group is on an sp^3 carbon (allylic). In 3-nitroindene, it is on an sp^2 carbon (vinylic).

- Mechanism: Base-catalyzed deprotonation at C1 yields a delocalized nitronate anion. Reprotonation can occur at C1 (returning 1-nitro) or C3 (yielding 3-nitro).
- Thermodynamics: The 3-nitro isomer is generally favored due to extended conjugation of the nitro group with the benzene ring through the double bond.

B. The Indanone-Indene Numbering Shift (5- vs 6-Nitroindene)

A common pitfall in nitroindene synthesis is the renumbering of the carbon skeleton during the conversion of indanones to indenenes.

- Precursor: 6-Nitro-1-indanone.^[2]
- Reaction: Reduction (Ketone Alcohol) followed by Dehydration.
- Numbering Flip: The dehydration creates a double bond at the original C1-C2 position. According to IUPAC rules, the saturated carbon must be C1. Therefore, the original C3

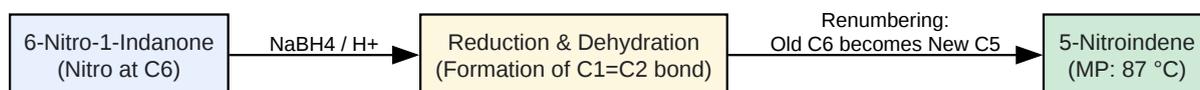
becomes the new C1. This shifts the substituent positions relative to the bridgehead.

- Result: 6-Nitro-1-indanone yields 5-Nitroindene (MP 87 °C).
- Result: 5-Nitro-1-indanone yields 6-Nitroindene.

Visualization of Mechanisms

Figure 1: Synthesis and Renumbering Logic

This diagram illustrates why 6-nitro-1-indanone yields 5-nitroindene, clarifying the melting point attribution.

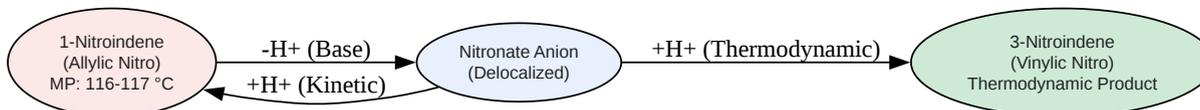


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Caption: The chemical transformation of 6-nitro-1-indanone involves a numbering shift, yielding 5-nitroindene.

Figure 2: 1,3-Tautomerization Pathway

The equilibrium between 1-nitro and 3-nitro isomers.[1]



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Caption: Base-catalyzed tautomerization facilitates the conversion of 1-nitroindene to the more stable 3-nitroindene.

Experimental Protocol: Synthesis of 2-Nitroindene

This protocol describes the Ultrasonic Nitration method, which is superior to traditional acid nitration for isolating the pure 2-isomer (MP 139–140 °C) without significant polymer formation.

Materials:

- Indene (1.0 equiv)^[2]
- Sodium Nitrite (NaNO₂, 10 equiv)
- Ceric Ammonium Nitrate (CAN, catalytic)
- Acetic Acid (12 equiv)
- Chloroform (Solvent)
- Ultrasonic Bath

Step-by-Step Methodology:

- Preparation: Dissolve indene (58 mg, 0.5 mmol) in chloroform (7 mL) in a round-bottom flask.
- Addition: Add Sodium Nitrite (347 mg) and Acetic Acid (344 μL).
- Sonication: Place the flask in an ultrasonic bath at room temperature (25 °C). Sonication promotes the formation of the nityl radical species.
- Reaction: Sonicate for 30 minutes. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of indene.
- Workup: Dilute with water and extract with dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃ to remove excess acid.
- Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (2% EtOAc in Hexane).
- Validation: The product, 2-nitroindene, should be obtained as a yellow solid.

- Target MP: 139–140 °C.
- ¹H NMR (CDCl₃): Characteristic singlet at δ 7.92 (H₃ vinyl proton).

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